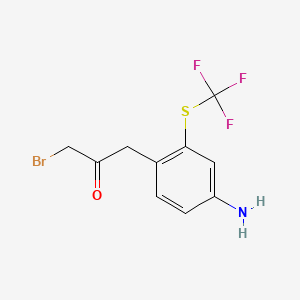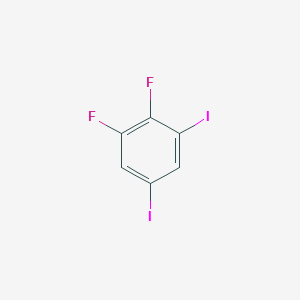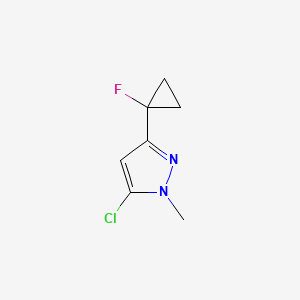
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a fluorocyclopropyl group at the 3rd position, and a methyl group at the 1st position of the pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole typically involves multiple steps:
Formation of 1-fluorocyclopropyl methyl ketone: This intermediate can be synthesized by reacting 2-acetyl-2-chloro-4-butanolide with triethylamine and hydrogen fluoride.
Cyclization: The intermediate is then subjected to cyclization reactions to form the pyrazole ring. This involves the reaction of the intermediate with hydrazine or substituted hydrazines under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the fluorocyclopropyl group.
Cyclization and Ring-Opening: The pyrazole ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole: Lacks the chlorine atom at the 5th position.
5-Chloro-1-methyl-1H-pyrazole: Lacks the fluorocyclopropyl group at the 3rd position.
5-Chloro-3-(1-methylcyclopropyl)-1H-pyrazole: Contains a methylcyclopropyl group instead of a fluorocyclopropyl group.
Uniqueness
The presence of both the chlorine atom and the fluorocyclopropyl group in 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H8ClFN2 |
|---|---|
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
5-chloro-3-(1-fluorocyclopropyl)-1-methylpyrazole |
InChI |
InChI=1S/C7H8ClFN2/c1-11-6(8)4-5(10-11)7(9)2-3-7/h4H,2-3H2,1H3 |
Clé InChI |
OMIGOUIOFWKZAV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2(CC2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)

![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)
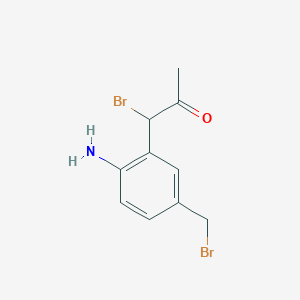

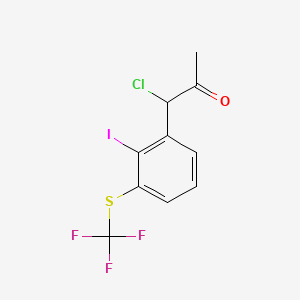
![5-[(2,6-Dichlorophenyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14061993.png)
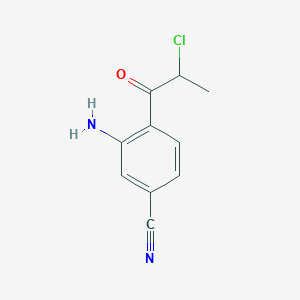
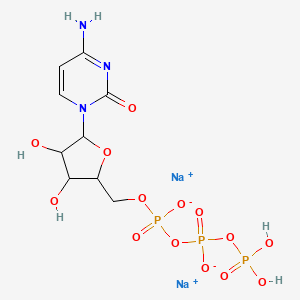
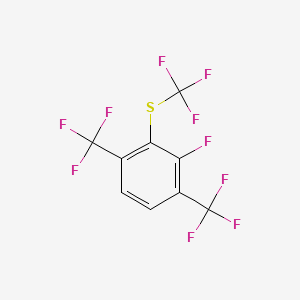

![Calcium;7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14062029.png)
